![molecular formula C22H19N3O3 B2739120 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 922655-54-7](/img/structure/B2739120.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a privileged structure for developing probes of impressive pharmacological potentials . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound involves reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .

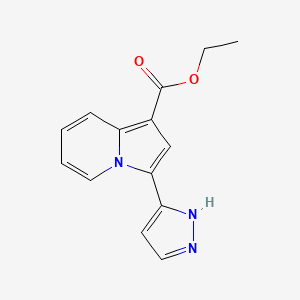

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole moiety, which is a five-membered heterocyclic ring containing two nitrogen atoms . The benzimidazole moiety is connected to a phenyl group and a 2,3-dimethoxybenzamide group.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Environmentally Friendly Synthesis : A study by Reddy et al. (2014) described an environmentally friendly, water-mediated method for synthesizing N-arylbenzamide derivatives, including those similar to the target compound. This method provides excellent yields and uses water as a benign solvent.

Chemical Properties and Applications

Ligand Synthesis and Applications : Research by Bantreil and Nolan (2011) focused on the synthesis of N-heterocyclic carbenes (NHCs), which are crucial in forming ruthenium-based metathesis complexes. Such complexes, involving imidazole derivatives, have shown efficiency in macrocyclizations and cross metathesis, indicating potential applications in organic synthesis and material science.

Rhodium(III) Peroxo Complexes : A study by Yu et al. (2006) explored Rh(I) carbene precursors, including imidazole derivatives, for synthesizing Rh(III) peroxo complexes. These complexes have potential applications in catalysis and organometallic chemistry.

Pharmaceutical and Biomedical Research

Antitumor Activity : Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including imidazole-based structures, for their antitumor activity. Some derivatives showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Agents : Malik et al. (2022) developed new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents. Their research revealed that certain derivatives had good activity against cancer cell lines, indicating their potential in cancer therapy (Malik et al., 2022).

Material Science

- Polymer Synthesis : Butt et al. (2005) synthesized new diamines, including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, for polymerizing with various anhydrides. These polymers exhibited solubility in organic solvents and thermal stability, suggesting applications in material science and engineering (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Zukünftige Richtungen

Benzimidazole and its derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring the potential of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide” and its derivatives in drug discovery and development.

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-19-9-5-6-16(20(19)28-2)22(26)23-15-12-10-14(11-13-15)21-24-17-7-3-4-8-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFBXVWGKJOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2739038.png)

![1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine](/img/structure/B2739043.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2739048.png)

![2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2739050.png)

![2-(2-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2739053.png)

![2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2739055.png)

![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739059.png)